molecular formula C17H17ClO B1302609 4-tert-Butyl-3'-chlorobenzophenone CAS No. 93977-28-7

4-tert-Butyl-3'-chlorobenzophenone

Cat. No.: B1302609
CAS No.: 93977-28-7
M. Wt: 272.8 g/mol
InChI Key: WICAGWZJUZNGMJ-UHFFFAOYSA-N
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Description

4-tert-Butyl-3’-chlorobenzophenone, also known as (4-tert-butylphenyl)(3-chlorophenyl)methanone, is an organic compound with the molecular formula C17H17ClO. It is a member of the benzophenone family, which is characterized by the presence of two benzene rings connected by a carbonyl group. This compound is used in various chemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-tert-Butyl-3’-chlorobenzophenone can be synthesized through the Friedel-Crafts acylation reaction. This involves the reaction of 4-tert-butylbenzoyl chloride with 3-chlorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .

Industrial Production Methods: Industrial production of 4-tert-Butyl-3’-chlorobenzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4-tert-Butyl-3’-chlorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-tert-Butyl-3’-chlorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-tert-Butyl-3’-chlorobenzophenone involves its interaction with specific molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, affecting their function. Additionally, the compound can undergo metabolic transformations in the body, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 4-tert-Butyl-3’-chlorobenzophenone is unique due to the presence of both tert-butyl and chlorine substituents, which impart distinct chemical and physical properties. These substituents influence the compound’s reactivity, solubility, and potential biological activities .

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClO/c1-17(2,3)14-9-7-12(8-10-14)16(19)13-5-4-6-15(18)11-13/h4-11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICAGWZJUZNGMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373798
Record name 4-tert-Butyl-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93977-28-7
Record name 4-tert-Butyl-3'-chlorobenzophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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